molecular formula C16H19NS B13726739 Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine

Cat. No.: B13726739
M. Wt: 257.4 g/mol
InChI Key: QOJVILJIPTYFFW-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is a complex organic compound that features a cyclopropylmethyl group attached to a benzylamine moiety, which is further substituted with a 4-methyl-2-thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropylmethyl group, which can be achieved through cyclopropanation reactions. The 4-methyl-2-thiophen-2-ylbenzylamine can be synthesized by reacting 4-methyl-2-thiophen-2-ylbenzyl chloride with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-thiophen-2-yl-pyridine: A heterocyclic compound with similar structural features.

    4-Methyl-2-thiophen-2-yl-1,3-thiazole: Another compound with a thiophene ring and potential biological activities.

Uniqueness

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is unique due to its combination of a cyclopropylmethyl group and a thiophene-substituted benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19NS

Molecular Weight

257.4 g/mol

IUPAC Name

1-cyclopropyl-N-[(4-methyl-2-thiophen-2-ylphenyl)methyl]methanamine

InChI

InChI=1S/C16H19NS/c1-12-4-7-14(11-17-10-13-5-6-13)15(9-12)16-3-2-8-18-16/h2-4,7-9,13,17H,5-6,10-11H2,1H3

InChI Key

QOJVILJIPTYFFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2CC2)C3=CC=CS3

Origin of Product

United States

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